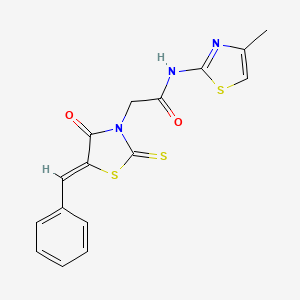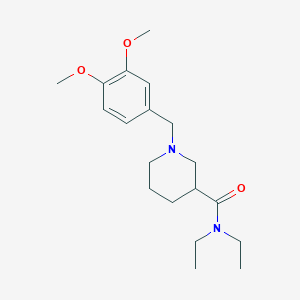![molecular formula C17H27NO2 B4921796 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine, also known as MPBP, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained attention in the scientific community due to its potential applications in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine involves its binding to the NMDA receptor, which leads to the inhibition of the receptor's activity. This results in the modulation of synaptic plasticity and the prevention of excitotoxicity, which is a pathological process that occurs in various neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine also binds to the sigma-1 receptor, which leads to the modulation of various physiological processes such as calcium signaling, protein folding, and neurotransmitter release.
Biochemical and Physiological Effects
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity. 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various neurological disorders. Additionally, 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine has been found to improve cognitive function in animal models of Alzheimer's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for the specific modulation of synaptic plasticity and excitotoxicity. 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine also has a high affinity for the sigma-1 receptor, which allows for the modulation of various physiological processes. However, there are some limitations to the use of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine in lab experiments. It has a short half-life, which requires frequent dosing in animal models. Additionally, the exact dose-response relationship of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine is not well-established, which requires further investigation.
Direcciones Futuras
There are several future directions for the research on 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine. One potential direction is the investigation of its potential applications in the treatment of neurological disorders such as Alzheimer's disease, stroke, and traumatic brain injury. Another direction is the investigation of its potential interactions with other receptors and signaling pathways, which may lead to the discovery of novel therapeutic targets. Additionally, the development of more stable and potent analogs of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine may lead to the discovery of more effective treatments for neurological disorders.
Conclusion
In conclusion, 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine, or 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine, has shown potential applications in the field of neuroscience due to its selective antagonism of the NMDA receptor and affinity for the sigma-1 receptor. Its mechanism of action involves the modulation of synaptic plasticity, excitotoxicity, and various physiological processes. While 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine has several advantages for lab experiments, there are also some limitations to its use. Future research directions include investigating its potential therapeutic applications and interactions with other receptors and signaling pathways.
Métodos De Síntesis
The synthesis of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine involves the reaction of 1-(4-bromobutyl)-4-methylpiperidine with 4-methoxyphenol in the presence of a base such as potassium carbonate. This reaction leads to the formation of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine as a white solid with a melting point of 76-78°C.
Aplicaciones Científicas De Investigación
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine has also been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as cell survival, neuroprotection, and neurotransmitter release.
Propiedades
IUPAC Name |
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-15-9-12-18(13-10-15)11-3-4-14-20-17-7-5-16(19-2)6-8-17/h5-8,15H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVWRLJORVQGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4921719.png)
![(5S)-5-{[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4921727.png)


![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)
![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)
![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)

![ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4921792.png)

![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)
![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)

